6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
For example, the condensation of 3,5-dibromo-2-hydroxyacetophenone with ethyl trifluoroacetate in the presence of lithium hydride in tetrahydrofuran (THF) can yield 6,8-dibromo-2-hydroxy-2-(trifluoromethyl)chroman-4-one. This intermediate can then be dehydrated by boiling in acetic acid with concentrated hydrochloric acid to form 6,8-dibromo-2-(trifluoromethyl)chromone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as nitro or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 6,8-dibromo-2-(trifluoromethyl)chromone can yield 6,8-dibromo-5-nitro- or 3,6,8-tribromo-5-nitro-2-(trifluoromethyl)chromones .
Scientific Research Applications
6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are often investigated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-(trifluoromethyl)chromone: A closely related compound with similar chemical properties and reactivity.
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: Compounds with similar structural features and potential biological activities.
Uniqueness
6,8-Dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7Br2F3O3 |
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Molecular Weight |
403.97 g/mol |
IUPAC Name |
6,8-dibromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7Br2F3O3/c12-5-1-4-2-6(10(17)18)9(11(14,15)16)19-8(4)7(13)3-5/h1,3,6,9H,2H2,(H,17,18) |
InChI Key |
ROVBCCQHNPKKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=C1C=C(C=C2Br)Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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